molecular formula C16H16Cl2N2OS B4670847 [4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

Cat. No.: B4670847
M. Wt: 355.3 g/mol
InChI Key: VFAUDAOCNUAGAC-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and a 5-methyl-3-thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3,4-Dichlorophenyl Group: The piperazine ring is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3,4-dichlorophenyl group.

    Attachment of 5-Methyl-3-Thienylmethanone: Finally, the compound is completed by reacting the substituted piperazine with 5-methyl-3-thiophenecarboxaldehyde under reductive amination conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and piperazine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve bases or acids as catalysts.

Major Products:

    Oxidation: Oxidized derivatives of the thienyl and piperazine rings.

    Reduction: Reduced forms of the methanone moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its unique reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROPHENYL)PIPERAZINOMETHANONE is not fully understood but is believed to involve interactions with various molecular targets:

    Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Uniqueness:

  • The combination of the 3,4-dichlorophenyl group with the 5-methyl-3-thienylmethanone moiety in a piperazine framework is unique and may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c1-11-8-12(10-22-11)16(21)20-6-4-19(5-7-20)13-2-3-14(17)15(18)9-13/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAUDAOCNUAGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
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[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(3,4-DICHLOROPHENYL)PIPERAZINO](5-METHYL-3-THIENYL)METHANONE

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